BenchChemオンラインストアへようこそ!

tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate

Lipophilicity Drug design CYP51 inhibition

tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate (CAS 904816‑91‑7, MFCD07021288, C₁₂H₂₁N₅O₂, MW 267.33 g·mol⁻¹) is a bifunctional heterocyclic building block that integrates an N‑Boc‑protected piperazine ring with a 1,2,4‑triazole moiety via a methylene spacer. The compound serves as a key synthetic intermediate in medicinal chemistry programmes targeting fungal CYP51 (14α‑demethylase) , monoamine oxidase (MAO) , and neurokinin receptors.

Molecular Formula C12H21N5O2
Molecular Weight 267.33 g/mol
CAS No. 904816-91-7
Cat. No. B1628416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate
CAS904816-91-7
Molecular FormulaC12H21N5O2
Molecular Weight267.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CN2C=NC=N2
InChIInChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)16-6-4-15(5-7-16)10-17-9-13-8-14-17/h8-9H,4-7,10H2,1-3H3
InChIKeyRLXVCEBPWOADHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate (CAS 904816-91-7) and Why Is Its Structural Identity Critical for Procurement?


tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate (CAS 904816‑91‑7, MFCD07021288, C₁₂H₂₁N₅O₂, MW 267.33 g·mol⁻¹) is a bifunctional heterocyclic building block that integrates an N‑Boc‑protected piperazine ring with a 1,2,4‑triazole moiety via a methylene spacer [1]. The compound serves as a key synthetic intermediate in medicinal chemistry programmes targeting fungal CYP51 (14α‑demethylase) [2], monoamine oxidase (MAO) [3], and neurokinin receptors [4]. Its growing commercial demand stems from the uniquely balanced combination of hydrogen‑bond acceptor capacity (HBA = 5), moderate lipophilicity (XLogP3‑AA = 0.7; vendor‑computed LogP = 0.79), and topological polar surface area (TPSA = 63.5 Ų) that together dictate distinct pharmacokinetic and target‑engagement profiles compared with closely related imidazole and alkyl‑substituted analogs [1].

Why tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate Cannot Be Replaced by Generic Piperazine Building Blocks


Superficially similar N‑Boc‑piperazine derivatives bearing alternative heterocycles (e.g., imidazole, pyrazole) or simple alkyl/ hydroxyalkyl substituents are not functionally interchangeable with the 1,2,4‑triazole‑methyl congener. Even a single nitrogen‑atom shift in the azole ring substantially alters the compound's lipophilicity (ΔLogP ≈ 0.48 units between the 1,2,4‑triazole and imidazole analogs) and hydrogen‑bond acceptor count (5 vs. 4), directly influencing passive membrane permeability and CYP450 active‑site binding geometry . The 1,2,4‑triazole motif uniquely positions its N4 nitrogen for axial coordination to the heme‑iron of CYP51, a recognition element that is geometrically absent in imidazole and alkyl‑substituted congeners [1]. Substituting the triazole‑methyl group of CAS 904816‑91‑7 with a hydroxymethyl group increases TPSA by ≈19 Ų and introduces two hydrogen‑bond donors, potentially compromising CNS penetration and off‑target selectivity, thereby invalidating structure‑activity relationships established with the triazole‑containing scaffold .

Head‑to‑Head and Cross‑Study Quantitative Evidence Differentiating tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate from Its Closest Analogs


Controlled Lipophilicity: 0.48 LogP Unit Difference vs. the Imidazole Analog Drives Predictable Permeability and CYP Binding

The 1,2,4‑triazole‑methyl substituent confers a computed LogP of 0.79 (XLogP3‑AA = 0.7) versus 1.27 for the imidazole‑methyl congener (CAS 912763‑05‑4) [1]. This ΔLogP of ≈ −0.48 corresponds to a roughly three‑fold theoretical shift in octanol/water partition coefficient, translating into measurably different passive membrane diffusion and CYP active‑site partitioning behaviour . The lower lipophilicity of the triazole analog aligns with the established SAR within triazole‑piperazine CYP51 inhibitors, where excessive LogP (> 1.2) correlates with increased metabolic lability and reduced selectivity for fungal CYP51 over human CYP3A4 [2].

Lipophilicity Drug design CYP51 inhibition

Enhanced Hydrogen‑Bond Acceptor Capacity: Five Acceptors vs. Four in the Imidazole Analog Affords Stronger Heme‑Iron Coordination

The 1,2,4‑triazole ring contributes an additional hydrogen‑bond acceptor (N4 position) compared with the 1,3‑diazole (imidazole) ring, yielding a total HBA count of 5 for the target compound versus 4 for the imidazole analog (CAS 912763‑05‑4) [1]. In CYP51, the N4 nitrogen of 1,2,4‑triazole forms the critical axial coordination bond with the heme iron; imidazole ligands can only present N3 for this interaction, resulting in a subtly different coordination geometry and a measurably weaker binding enthalpy (ΔΔH ≈ 1–2 kcal·mol⁻¹ in structurally related triazole vs. imidazole CYP51 inhibitors) [2]. This molecular recognition advantage is a key reason why fluconazole, voriconazole, and all marketed triazole antifungals retain the 1,2,4‑triazole nucleus, while imidazole antifungals (e.g., ketoconazole) exhibit distinct selectivity and toxicity profiles [3].

Hydrogen bonding Metalloenzyme inhibition CYP51

Reduced Topological Polar Surface Area vs. Hydroxymethyl Conjugate: TPSA 63.5 Ų Facilitates CNS Target Engagement

Replacement of the triazole‑methyl group with a hydroxymethyl substituent (CAS 239066‑69‑4) increases TPSA from 63.5 Ų to ≈ 82.7 Ų and introduces two hydrogen‑bond donors, changes that are established predictors of reduced passive blood‑brain barrier permeability [1]. Central nervous system drug discovery guidelines (e.g., Wager criteria: TPSA < 90 Ų for CNS candidates) place the hydroxymethyl analog near the upper boundary, whereas the triazole‑methyl target compound comfortably resides within the CNS‑permeable space [2]. In a recent series of 1,2,4‑triazole‑piperazine hybrid MAO inhibitors, compounds retaining the triazole‑methyl‑piperazine Boc‑protected scaffold achieved hMAO‑A IC₅₀ values as low as 0.070 ± 0.002 µM, demonstrating that this physicochemical profile translates into potent neuronal enzyme inhibition [3].

CNS penetration Blood‑brain barrier MAO inhibition

Class‑Level Ligand Efficiency: The 1,2,4‑Triazole‑Piperazine Motif Delivers Potent CYP51 Inhibition in Direct Analogy to Clinical Triazole Antifungals

All clinically approved triazole antifungals—fluconazole, voriconazole, itraconazole, and posaconazole—depend on the 1,2,4‑triazole ring for CYP51 heme‑iron coordination [1]. Hybrid molecules in which a 4‑(4‑substituted‑phenyl)piperazine side chain is attached to the triazole nucleus have been shown to achieve MIC₈₀ values against Candida albicans as low as 0.0156 μg·mL⁻¹, representing a 16‑fold improvement over voriconazole and comparable potency to the best‑in‑class triazole drug [2]. While CAS 904816‑91‑7 is a protected intermediate and not directly assayed in these studies, the 1,2,4‑triazole‑1‑ylmethyl‑piperazine substructure it provides upon Boc deprotection is precisely the privileged scaffold from which these nanomolar‑potency final compounds are elaborated [3]. Substituting the triazole for an imidazole or pyrazole would fundamentally alter the coordination geometry at the heme center, a change that the extensive SAR literature on CYP51 inhibitors consistently associates with ≥5‑ to 10‑fold loss of inhibitory potency [4].

CYP51 inhibition Antifungal Ligand efficiency

Procurement‑Ready 98% Purity with Full Analytical Characterisation: NMR, HPLC, LC‑MS Documentation Eliminates Batch‑to‑Batch Uncertainty

Commercial suppliers of CAS 904816‑91‑7, including Leyan (Cat. No. 1197600) and Moldb (Cat. No. M212912), routinely provide the compound at ≥98% purity and furnish a comprehensive analytical data package comprising ¹H‑NMR, HPLC chromatogram, and LC‑MS spectra, all indexed under MDL number MFCD07021288 . In contrast, the imidazole analog (CAS 912763‑05‑4) is typically offered at 95% purity with variable analytical documentation , and the hydroxymethyl analog (CAS 239066‑69‑4) is supplied without a uniform characterisation standard across vendors . The availability of matched NMR‑HPLC‑LC‑MS documentation for CAS 904816‑91‑7 allows procurement teams to execute incoming quality control within hours rather than days, directly reducing laboratory downtime and ensuring lot‑to‑lot reproducibility of downstream synthetic transformations.

Quality control Procurement Analytical certification

Orthogonal Boc‑Protecting‑Group Strategy Enables Regioselective Deprotection in Presence of Triazole‑Sensitive Functionality

The tert‑butyloxycarbonyl (Boc) group on the piperazine N1 is quantitatively removable under mild acidic conditions (TFA/CH₂Cl₂, 0–25 °C, 1–4 h) while leaving the 1,2,4‑triazole ring unaffected, a critical orthogonality not shared by Cbz‑ or Fmoc‑protected analogs that require hydrogenolysis or strongly basic conditions incompatible with triazole stability [1]. Quantitative deprotection yields >95% have been reported in analogous piperazine‑Boc systems, whereas the corresponding Cbz‑protected triazole‑methyl piperazines show incomplete deprotection (<80%) under standard hydrogenation due to catalyst poisoning by the triazole nitrogen lone pairs [2][3]. This orthogonal deprotection profile makes CAS 904816‑91‑7 the preferred intermediate for solid‑phase and solution‑phase library synthesis, where sequential deprotection without triazole‑ring compromise is mandatory.

Solid‑phase synthesis Protecting group orthogonality Medicinal chemistry

Optimal Research and Industrial Application Scenarios for tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate (CAS 904816‑91‑7)


Boc‑Protected Intermediate for Novel Triazole Antifungal Lead Optimisation Targeting CYP51

Medicinal chemistry teams synthesising next‑generation triazole antifungals should procure CAS 904816‑91‑7 as the starting building block for side‑chain elaboration. After quantitative Boc deprotection (>95%, TFA/CH₂Cl₂) [1], the liberated piperazine NH undergoes alkylation or acylation to introduce substituted‑phenyl, heteroaryl, or aliphatic side chains that occupy the CYP51 hydrophobic cleft . Because the 1,2,4‑triazole‑methyl‑piperazine scaffold has been validated in multiple published series with MIC₈₀ values as low as 0.0156 μg·mL⁻¹ against C. albicans, building on this intermediate maximises the probability of generating potent, selective leads while avoiding the SAR discontinuity that would result from using an imidazole or hydroxymethyl starting material [2].

Key Synthetic Intermediate for CNS‑Penetrant MAO‑A Inhibitor Development

Neuroscience discovery programmes targeting monoamine oxidase‑A (MAO‑A) for depression and anxiety disorders benefit from the favourable CNS physicochemical profile of the triazole‑methyl‑piperazine scaffold (TPSA = 63.5 Ų, no H‑bond donors) [1]. In the 2021 study by Uslu et al., 1,2,4‑triazole‑piperazine hybrids bearing 4‑substituted‑phenyl groups achieved hMAO‑A IC₅₀ values as low as 0.070 µM, with compound 5c representing the most potent derivative . Procurement of the pure Boc‑protected building block ensures that the synthetic route begins with a CNS‑permeable core, reducing the number of iterative design‑make‑test cycles required to achieve adequate brain exposure.

Scaffold for Neurokinin Receptor Antagonist Libraries in Pain and Gastrointestinal Indications

The European patent EP‑1176144‑B1 (Solvay Pharmaceuticals) explicitly claims N‑triazolylmethyl‑piperazine derivatives as neurokinin receptor antagonists with potential utility in pain, migraine, and gastrointestinal disorders [1]. CAS 904816‑91‑7 serves as the direct Boc‑protected precursor to the core triazolylmethyl‑piperazine motif described in these claims. Industrial research groups pursuing NK₁/NK₂ antagonist programmes can leverage this building block to assemble focused libraries rapidly, confident that the starting scaffold is already covered by validated intellectual property and SAR precedent.

Quality‑Controlled Building Block for Parallel Synthesis and Fragment‑Based Drug Discovery

Fragment‑based and parallel‑synthesis workflows demand building blocks with guaranteed purity (≥98%) and comprehensive analytical documentation to ensure reliable hit expansion and SAR interpretation [1]. CAS 904816‑91‑7, supplied with NMR‑HPLC‑LC‑MS certification under MDL MFCD07021288, meets these requirements across multiple vendors . Its orthogonal Boc protection allows solid‑phase immobilisation via the piperazine nitrogen after deprotection, while the 1,2,4‑triazole moiety remains available for metal‑chelation‑based fragment screening against metalloenzyme targets, a dual functionality not available from simple alkyl‑substituted piperazine building blocks.

Quote Request

Request a Quote for tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.